Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl-

Regiochemistry Cross-coupling Pyridine reactivity

Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- (IUPAC: (5-bromopyridin-3-yl)-(2-methylpyrrolidin-1-yl)methanone, CAS 613660-78-9) is a heterocyclic building block comprising a 2-methylpyrrolidine amide coupled to a 5-bromopyridine-3-carbonyl scaffold. With a molecular formula C₁₁H₁₃BrN₂O and a molecular weight of 269.14 g/mol, it features a chiral centre at the 2-position of the pyrrolidine ring and a strategically positioned bromine atom at the meta position of the pyridine ring.

Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
CAS No. 613660-78-9
Cat. No. B12581956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl-
CAS613660-78-9
Molecular FormulaC11H13BrN2O
Molecular Weight269.14 g/mol
Structural Identifiers
SMILESCC1CCCN1C(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C11H13BrN2O/c1-8-3-2-4-14(8)11(15)9-5-10(12)7-13-6-9/h5-8H,2-4H2,1H3
InChIKeyOMUPICZBYSFPKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- (CAS 613660-78-9): Structural Baseline and Procurement Context


Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- (IUPAC: (5-bromopyridin-3-yl)-(2-methylpyrrolidin-1-yl)methanone, CAS 613660-78-9) is a heterocyclic building block comprising a 2-methylpyrrolidine amide coupled to a 5-bromopyridine-3-carbonyl scaffold. With a molecular formula C₁₁H₁₃BrN₂O and a molecular weight of 269.14 g/mol, it features a chiral centre at the 2-position of the pyrrolidine ring and a strategically positioned bromine atom at the meta position of the pyridine ring [1]. The compound is listed as a synthetic intermediate in nicotinamide-based anti-angiogenic agent research [2], and its computed LogP of 2.41 and polar surface area of 33.2 Ų define a physicochemical profile distinct from closely related analogues [1].

Why Generic Substitution of Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- Fails


Within the 5-bromopyridine-3-carbonyl amide class, three structural variables preclude simple interchange: (i) the regiochemistry of the bromine atom on the pyridine ring (5- vs. 6-position), (ii) the presence or absence of a methyl substituent on the pyrrolidine ring that creates a stereogenic centre, and (iii) the nature of the amine component (2-methylpyrrolidine vs. cyclopentylamine vs. L-proline). Each of these modifications alters LogP, polar surface area, hydrogen-bonding capacity, and reactivity in cross-coupling transformations. Direct comparator compounds—CAS 613660-80-3 (6-bromo regioisomer), CAS 1801907-33-4 (methyl on pyridine, unsubstituted pyrrolidine), and CAS 126581-82-6 (L-proline carboxylate)—exhibit meaningfully different physicochemical and reactivity profiles that are detailed in the evidence guide below [1].

Quantitative Differentiation Evidence for Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- (613660-78-9)


Bromine Regiochemistry: 5-Bromo vs. 6-Bromo Pyridine Differentiation in Cross-Coupling Reactivity

The compound 613660-78-9 bears the bromine atom at the 5-position (meta to pyridine nitrogen), whereas the closest regioisomer CAS 613660-80-3 bears bromine at the 6-position (ortho to pyridine nitrogen). In pyridine systems, the 5-position is less electronically deactivated than the 2- or 6-positions, enabling more efficient oxidative addition in palladium-catalyzed cross-coupling reactions. This positional difference directly impacts the success rate and yield of Suzuki–Miyaura and Buchwald–Hartwig couplings used in library synthesis [1]. While head-to-head kinetic data for these specific substrates are not publicly available, the class-level inference from pyridine reactivity is well-established: 5-bromopyridines exhibit superior coupling performance compared to 2- or 6-bromo congeners under standard conditions [2].

Regiochemistry Cross-coupling Pyridine reactivity Medicinal chemistry

Chiral Scaffold: 2-Methylpyrrolidine vs. Unsubstituted Pyrrolidine Amides

The 2-methyl substituent on the pyrrolidine ring of 613660-78-9 creates a stereogenic centre, enabling the production or use of enantiomerically enriched material. By contrast, the closely related compound CAS 1801907-33-4 (5-bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine) places the methyl group on the pyridine ring and uses an unsubstituted pyrrolidine, yielding an achiral amide component [1]. The chiral 2-methylpyrrolidine scaffold allows for diastereoselective transformations and access to enantiopure intermediates for drug discovery programs where stereochemistry dictates target binding [2]. Sigma Aldrich lists the achiral regioisomer at 97% purity, whereas the chiral 2-methylpyrrolidine variant is available from multiple specialist suppliers, indicating differentiated procurement channels .

Chirality Asymmetric synthesis Stereochemistry Pyrrolidine amides

Patent-Anchored Research Utility in Anti-Angiogenic Nicotinamide Programmes

The compound 613660-78-9 is explicitly referenced as a synthetic intermediate in US Patent US2003/195192 A1 (Haviv, Brandley & Henkin, assigned to Abbott Laboratories), which claims nicotinamide derivatives with anti-angiogenic activity [1]. In the patent, 1-[(5-bromopyridin-3-yl)carbonyl]-1,4-diazepane is claimed as a specific compound, while the 2-methylpyrrolidine amide scaffold serves as a key intermediate for structural diversification. This places 613660-78-9 within an established medicinal chemistry programme targeting angiogenesis, a validated pathway in oncology and ophthalmology [2]. Many structural analogues with different amine components (e.g., cyclopentyl, diazepane, piperidine) lack this direct patent lineage connecting them to a defined therapeutic hypothesis.

Anti-angiogenic Nicotinamide Patent Cancer research

Physicochemical Differentiation: LogP and PSA Comparison with L-Proline and Cyclopentyl Analogues

Computed physicochemical properties differentiate 613660-78-9 from its closest structural analogues. The target compound has a predicted LogP of 2.41 and a topological polar surface area (TPSA) of 33.2 Ų [1]. In comparison, the L-proline-derived analogue CAS 126581-82-6 (1-(5-bromopyridine-3-carbonyl)pyrrolidine-2-carboxylic acid) has a measured LogP of 1.1 and contains an additional carboxylic acid group, substantially increasing both polarity and hydrogen-bonding capacity [2]. The cyclopentyl analogue CAS 302953-16-8 (N-cyclopentyl 5-bromonicotinamide) shares the same molecular formula but differs in the amine component, leading to a distinct LogP value. These differences directly influence membrane permeability, solubility, and suitability for blood–brain barrier penetration in CNS-targeted programmes.

Lipophilicity LogP Polar surface area Drug-likeness

Dual Synthetic Handle: Simultaneous Bromine (Cross-Coupling) and Amide (Derivatisation) Functionality

Compound 613660-78-9 uniquely combines two orthogonal reactive handles: an aryl bromide at the pyridine 5-position for palladium-catalysed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira) and a tertiary amide that can be reduced, hydrolysed, or further functionalised [1]. By comparison, CAS 1249163-90-3 (5-bromo-2-(2-methylpyrrolidin-1-yl)pyridine) contains a C–N bond between pyrrolidine and pyridine, replacing the amide linkage with a direct amine connection, which eliminates the carbonyl chemistry and alters the electronic character of the pyridine ring . The amide bond in 613660-78-9 also provides a site for metabolic stability modulation and conformational restriction, features not available in the direct C–N linked analogue.

Synthetic versatility Cross-coupling Amide chemistry Building block

Recommended Application Scenarios for Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl- (613660-78-9)


Anti-Angiogenic Lead Optimisation Programmes

Given its explicit inclusion in US2003/195192 A1 as a synthetic intermediate for nicotinamide-derived anti-angiogenic agents, 613660-78-9 is a logical starting material for medicinal chemistry teams pursuing angiogenesis-related targets. The 5-bromopyridine handle enables rapid SAR exploration via parallel Suzuki coupling, while the chiral 2-methylpyrrolidine amide introduces stereochemical diversity that can be exploited for target selectivity [1].

Chiral Building Block for Asymmetric Synthesis

The stereogenic centre at the pyrrolidine 2-position makes 613660-78-9 suitable for enantioselective synthesis workflows. Procurement of enantiopure (R)- or (S)-2-methylpyrrolidine starting material followed by coupling with 5-bromonicotinic acid derivatives yields enantiomerically pure intermediates for structure–activity relationship (SAR) studies where chirality is a determinant of biological activity. This contrasts with achiral alternatives such as CAS 1801907-33-4 [2].

Diversity-Oriented Synthesis (DOS) Library Construction

The dual functional handles of 613660-78-9—aryl bromide and tertiary amide—make it an attractive core scaffold for diversity-oriented synthesis (DOS). Sequential functionalisation via Suzuki–Miyaura cross-coupling at the bromine, followed by amide reduction or Grignard addition at the carbonyl, can rapidly generate structurally diverse compound libraries for high-throughput screening campaigns [3].

Physicochemical Property-Driven Lead Optimisation

With a computed LogP of 2.41 and TPSA of 33.2 Ų, 613660-78-9 occupies a favourable region of drug-like chemical space distinct from more polar analogues (e.g., the L-proline derivative with LogP 1.1). This makes it a preferred building block for programmes targeting intracellular or CNS-penetrant candidates where moderate lipophilicity is required to balance permeability and solubility [4].

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